molecular formula C2H2B10 B102288 o-Carborane CAS No. 16872-09-6

o-Carborane

Cat. No.: B102288
CAS No.: 16872-09-6
M. Wt: 134.2 g/mol
InChI Key: GJLPUBMCTFOXHD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

o-Carborane, a cage-like compound, is a three-dimensional analogue of benzyne . It primarily targets alkenes, dienes, alkynes, aromatics, or heteroaromatics in a pericyclic reaction fashion . The compound also interacts with sp2/sp3 C–H bonds and N–Li bonds .

Mode of Action

This compound can be generated in situ from certain precursors . It undergoes regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions .

Biochemical Pathways

The reactions of this compound are similar to those of benzyne with alkenes, dienes, alkynes, aromatics, or heteroaromatics . This correspondence suggests that this compound may affect similar biochemical pathways as benzyne.

Pharmacokinetics

It has been suggested that installing hydrophilic moieties on the carborane cages improves their solubility in water, defines novel pharmacokinetic, pharmacodynamic and physiochemical profiles, and facilitates their administration in living organisms .

Result of Action

This compound has been found to show suppressed aggregation-induced quenching and intense solid-state emission . It also shows potential for the development of stimuli-responsive luminochromic materials . In the field of medicine, this compound has been used to alter the electronic states of π-conjugated organic aryls, endowing the molecules with certain luminescence properties and modifying the HOMO and LUMO energies for electron transfer .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the aggregation-induced emission (AIE) properties of this compound derivatives can be controlled by enhancing the freedom of intramolecular mobility . This suggests that the physical and chemical environment can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of o-Carborane are unique due to its three-dimensional structure. It can be generated in situ from various precursors . The experimental data demonstrate that there is a correspondence between the reactions of carborynes and those of benzyne with alkenes, dienes, alkynes, aromatics, or heteroaromatics in a pericyclic reaction fashion .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. For instance, it undergoes regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions, which has not been observed for benzyne .

Metabolic Pathways

This compound is involved in unique metabolic pathways due to its three-dimensional structure. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

The synthesis of DMT-dG(ib) Phosphoramidite involves several steps:

Industrial production methods typically involve automated synthesizers that carry out these steps in a repetitive cycle of de-blocking, coupling, capping, and oxidation .

Comparison with Similar Compounds

DMT-dG(ib) Phosphoramidite is unique due to its specific protecting groups and high coupling efficiency. Similar compounds include:

Each of these compounds has unique properties that make them suitable for specific applications in DNA synthesis.

Properties

CAS No.

16872-09-6

Molecular Formula

C2H2B10

Molecular Weight

134.2 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decaboracyclododeca-1,3,5,7,9,11-hexaene

InChI

InChI=1S/C2H2B10/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H

InChI Key

GJLPUBMCTFOXHD-UHFFFAOYSA-N

Isomeric SMILES

B1=BB=BB=B/C=C\B=BB=B1

SMILES

B1=BB=BB=BC=CB=BB=B1

Canonical SMILES

B1=BB=BB=BC=CB=BB=B1

16872-09-6

physical_description

White powder, insoluble in water;  [MSDSonline]

Pictograms

Flammable; Irritant

Origin of Product

United States

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